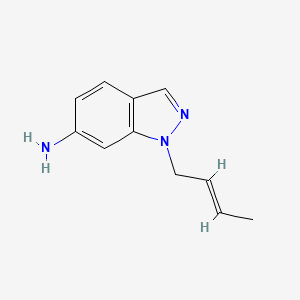

1-(But-2-en-1-yl)-1H-indazol-6-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-[(E)-but-2-enyl]indazol-6-amine |

InChI |

InChI=1S/C11H13N3/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13-14/h2-5,7-8H,6,12H2,1H3/b3-2+ |

InChI Key |

LHQQHQKITHINOM-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CN1C2=C(C=CC(=C2)N)C=N1 |

Canonical SMILES |

CC=CCN1C2=C(C=CC(=C2)N)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Strategies for 1H-Indazole Core Construction

The formation of the 1H-indazole scaffold, particularly with an amino substituent at the 6-position, can be achieved through several robust synthetic routes. These methods primarily include cyclization reactions, direct aryl C-H amination, and [3+2] cycloaddition reactions.

Cyclization Reactions for Indazole Ring Formation

Cyclization reactions are a cornerstone of heterocyclic chemistry and provide numerous pathways to the indazole nucleus. A common approach involves the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. For instance, the synthesis can start from o-nitrobenzylidene hydrazines, which undergo intramolecular amination to yield 1-aryl-1H-indazole derivatives organic-chemistry.org. Another powerful method is the reductive cyclization of o-nitroketoximes.

A versatile strategy for constructing substituted indazoles, including those with amino functionalities, involves the cyclization of o-haloaryl N-sulfonylhydrazones. This transformation can be mediated by copper catalysts, such as Cu(OAc)₂·H₂O or Cu₂O, and proceeds under relatively mild conditions, tolerating a variety of functional groups nih.gov. Additionally, intramolecular Ullmann-type reactions have been developed for a scalable synthesis of functionalized 1H-indazoles.

Furthermore, a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine derivatives offers a mild and operationally simple route to indazoles organic-chemistry.org. Polyphosphoric acid (PPA) has also been employed to catalyze the cyclization of hydrazones to form the indazole ring system.

| Cyclization Starting Material | Key Reagents/Conditions | Resulting Indazole Type |

| o-Haloaryl N-sulfonylhydrazones | Copper (e.g., Cu(OAc)₂, Cu₂O) | Substituted 1H-indazoles |

| 1-Aryl-2-(2-nitrobenzylidene)hydrazines | Potassium tert-butoxide in DMF | 1-Aryl-1H-indazole derivatives |

| 2-Aminophenones | Hydroxylamine derivatives | Substituted 1H-indazoles |

| Hydrazones | Polyphosphoric Acid (PPA) | Substituted indazoles |

Direct Aryl C-H Amination Approaches

Direct C-H amination has emerged as an efficient and atom-economical method for the synthesis of N-heterocycles. This approach forges a key C-N bond directly, often obviating the need for pre-functionalized starting materials. One such strategy involves the silver(I)-mediated intramolecular oxidative C-H bond amination of hydrazones derived from ketones nih.govacs.orgacs.org. This method is particularly effective for creating a variety of 3-substituted 1H-indazoles nih.govacs.orgacs.org.

Another approach utilizes iodine in the presence of potassium iodide and sodium acetate to treat diaryl and tert-butyl aryl ketone hydrazones, leading to the formation of 1H-indazoles nih.gov. Similarly, the oxidant [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can mediate the direct aryl C-H amination of arylhydrazones, providing the corresponding indazole products in good yields with broad functional group compatibility nih.gov. Palladium-catalyzed intramolecular C-H amination of aminohydrazones also provides a viable route to the 1H-indazole core nih.gov.

| C-H Amination Substrate | Mediator/Catalyst | Key Features |

| α-Ketoester-derived hydrazones | Silver(I) salts (e.g., AgNTf₂) | Efficient for 3-substituted indazoles nih.govacs.orgacs.org. |

| Diaryl/tert-butyl aryl ketone hydrazones | I₂ / KI / NaOAc | Metal-free conditions nih.gov. |

| Arylhydrazones | PIFA | Good functional group tolerance nih.gov. |

| Aminohydrazones | Palladium catalyst | Ligand-free conditions nih.gov. |

[3+2] Cycloaddition Reactions in Indazole Synthesis

The [3+2] cycloaddition, a type of dipolar cycloaddition, is a powerful tool for constructing five-membered rings, including the pyrazole (B372694) moiety of the indazole system. A prominent example is the reaction of arynes with diazo compounds organic-chemistry.orgnih.gov. In this reaction, an aryne, typically generated in situ from an o-(trimethylsilyl)aryl triflate, reacts with a diazo compound to form a 3H-indazole intermediate, which often rearranges to the more stable 1H-indazole nih.gov.

This method is highly efficient and proceeds under mild conditions, offering a direct route to a wide array of substituted indazoles organic-chemistry.org. Hydrazones can also serve as the three-atom component, reacting with arynes to construct the 1H-indazole skeleton organic-chemistry.org. Furthermore, the reaction of α-diazomethylphosphonates with arynes provides access to 3-aryl/alkyl-1H-indazoles nih.gov. While many [3+2] cycloaddition methods target the 1H-indazole isomer, specific strategies, such as the reaction of arynes with sydnones, have been developed for the selective synthesis of 2H-indazoles researchgate.netrsc.org.

| Dipolarophile | 1,3-Dipole Source | Resulting Product |

| Aryne (from o-silylaryl triflate) | Diazo compounds | Substituted 1H-indazoles organic-chemistry.orgnih.gov. |

| Aryne | Hydrazones | Substituted 1H-indazoles organic-chemistry.org. |

| Aryne | α-Diazomethylphosphonates | 3-Aryl/alkyl-1H-indazoles nih.gov. |

| Aryne | Sydnones | Selectively 2H-indazoles researchgate.netrsc.org. |

Regioselective N-Alkylation and N-Substitution of Indazoles

Once the 6-amino-1H-indazole core is synthesized, the next critical step is the introduction of the but-2-en-1-yl group. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential for forming a mixture of N1 and N2-alkylated isomers. Achieving regioselectivity is therefore a significant challenge in the synthesis of the target compound.

Strategies for N1-Alkylation with But-2-en-1-yl Moieties

The direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products, with the ratio being highly dependent on reaction conditions such as the base, solvent, and the nature of the electrophile nih.govnih.gov. To synthesize 1-(But-2-en-1-yl)-1H-indazol-6-amine, 1H-indazol-6-amine would be reacted with a but-2-en-1-yl electrophile, such as crotyl bromide.

Generally, N1-alkylation is favored under thermodynamic control. Studies have shown that using sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (THF) often provides high N1 selectivity, especially for indazoles with electron-deficient rings nih.govnih.govresearchgate.net. This preference is sometimes attributed to the coordination of the sodium cation with the N2 nitrogen and a nearby substituent nih.gov. The use of cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can also influence the N1/N2 ratio.

A recently developed methodology for selective N1-alkylation involves a two-step process of enamine condensation with an aldehyde followed by hydrogenation, which has shown high selectivity and scalability nih.gov.

| Condition | Typical Outcome | Rationale/Considerations |

| NaH in THF | High N1-selectivity | Often favors the thermodynamic product nih.govnih.govresearchgate.net. |

| K₂CO₃ in DMF | Mixture of N1 and N2 isomers | Common conditions, often requiring chromatographic separation nih.gov. |

| Cs₂CO₃ in DMF | Variable N1/N2 ratio | Cation size can influence regioselectivity. |

| Alkylation of 6-nitroindazole then reduction | Access to pure N1-aminoindazole | Allows for isomer separation before the final reduction step. |

Methodologies for Differentiation of N1- and N2-Isomers

Given that N-alkylation of indazoles often produces a mixture of regioisomers, effective methods for their separation and characterization are essential. The two isomers typically exhibit different physical and spectroscopic properties.

Separation Techniques:

Column Chromatography: This is the most common laboratory method for separating N1 and N2 isomers, which often have different polarities and thus different retention factors (Rf) on silica gel nih.govresearchgate.net.

Recrystallization: In some cases, the isomers can be separated by fractional recrystallization, utilizing their different solubilities in specific solvent systems. A mixture of solvents like acetone/water or THF/water can be effective for separating substituted indazole isomers google.com.

Characterization and Differentiation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between N1 and N2 isomers. In ¹H NMR, the chemical shifts of the indazole ring protons, particularly H-7, are often different. For N1-substituted indazoles, the N-alkyl protons may show a through-space Nuclear Overhauser Effect (NOE) with the H-7 proton. In ¹³C NMR, the chemical shifts of the carbon atoms in the indazole ring, especially C-3 and C-7a, are sensitive to the position of the alkyl group. Heteronuclear Multiple Bond Correlation (HMBC) experiments can show a correlation between the N-CH₂ protons and the C-7a carbon for the N1 isomer, and with the C-3 carbon for the N2 isomer d-nb.info.

UV Spectroscopy: The UV absorption spectra of N1 and N2 isomers are often distinct. Derivative spectrophotometry can enhance these differences, providing characteristic signals that allow for unambiguous identification of the substituent's position semanticscholar.org.

Melting Point: N1 and N2 isomers generally have different melting points, which can be a useful preliminary indicator for differentiation researchgate.net.

Introduction and Modification of the Amino Group at the C6-Position

The introduction of an amino group onto the indazole scaffold, particularly at the C6-position, is a critical step in the synthesis of this compound. This functional group serves as a versatile handle for further derivatization.

Reduction of Nitro Precursors to Amine Derivatives

A common and effective strategy for introducing a C6-amino group is through the reduction of a corresponding 6-nitroindazole precursor. The nitro group can be introduced onto the indazole ring through nitration and subsequently reduced to the primary amine. This transformation is typically high-yielding and can be accomplished using various reducing agents.

Standard reduction methods include catalytic hydrogenation, often employing palladium on charcoal (Pd/C) as the catalyst under a hydrogen atmosphere. researchgate.net This method is known for its clean conversion and simple work-up procedures. Another widely used method involves the use of metals in acidic or neutral media, such as iron powder in the presence of ammonium chloride. google.com This approach is robust and tolerant of various functional groups. The choice of reducing agent can be critical to avoid the reduction of other sensitive functionalities within the molecule, such as the butenyl group.

Table 1: Selected Methods for the Reduction of 6-Nitroindazole

| Reducing Agent/System | Catalyst/Additive | Typical Conditions | Reference |

|---|---|---|---|

| Hydrogen Gas (H₂) | Palladium on Charcoal (Pd/C) | Solvent (e.g., Ethanol, Methanol), RT | researchgate.net |

| Iron (Fe) powder | Ammonium Chloride (NH₄Cl) | Solvent (e.g., Ethanol/Water), Reflux | google.com |

| Sodium Hydrosulfite | - | Solid-phase supports | researchgate.net |

Reductive Amination with 6-Aminoindazole as Starting Material

Reductive amination, also known as reductive alkylation, is a powerful method for forming amines. wikipedia.org In the context of synthesizing the target compound, this reaction would theoretically involve the reaction of 6-aminoindazole with but-2-enal. The process first involves the formation of an imine intermediate through the condensation of the primary amine with the aldehyde's carbonyl group. youtube.com This intermediate is then reduced in situ to the desired secondary amine.

This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. youtube.comyoutube.com Catalyst-controlled reductive amination, using transition metals like palladium, ruthenium, or iridium, offers an alternative with high levels of selectivity. youtube.com

Table 2: Key Steps and Reagents in Reductive Amination

| Step | Reaction Type | Key Intermediates | Common Reducing Agents | Reference |

|---|---|---|---|---|

| 1 | Condensation | Hemiaminal, Imine | N/A (Equilibrium) | wikipedia.org |

Advanced Coupling Reactions in the Synthesis of Substituted Indazoles

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic cores like indazole, allowing for the formation of C-C and C-N bonds with high efficiency and selectivity.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. nih.govrsc.org This reaction has been extensively applied to functionalize the indazole ring system at various positions. nih.govrsc.org For instance, N-substituted bromo-indazoles can be successfully coupled with a range of aryl and heteroaryl boronic acids. nih.govnih.gov

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, and a base like potassium carbonate (K₂CO₃). nih.govnih.gov The Suzuki reaction's tolerance for a wide variety of functional groups makes it a powerful tool for building complex molecular architectures based on the indazole scaffold. acs.org It has been used to prepare indazoles bearing aryl groups at the C5, C6, or C7 positions, which are motifs found in many biologically active molecules. nih.govrsc.org

Table 3: Components of Suzuki Coupling on Indazole Derivatives

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Indazole Substrate | Bromoindazoles, Iodoindazoles | Halide source | nih.govnih.gov |

| Coupling Partner | Arylboronic acids, Heteroarylboronic acids | Organoboron source | nih.gov |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Catalyzes C-C bond formation | nih.govnih.gov |

Heck Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com This reaction provides a direct method for the alkenylation of the indazole nucleus. A notable application is the reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine, which proceeds in the presence of a palladium(II) acetate catalyst, a phosphine ligand (e.g., tri-o-tolylphosphine), and a suitable base. google.com

The Heck reaction is stereospecific, and its conditions can tolerate a wide array of functional groups. youtube.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. This methodology is particularly useful for introducing vinyl or substituted vinyl groups onto the indazole ring, which can serve as precursors for further chemical transformations. nih.gov

Table 4: Typical Reagents and Conditions for Heck Coupling of Indazoles

| Component | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Indazole Substrate | 3-Iodo-6-nitro-indazole derivative | Unsaturated halide | google.com |

| Alkene Partner | 2-Vinyl pyridine, Styrenes, Acrylates | Coupling partner | google.commdpi.com |

| Catalyst | Pd(OAc)₂, Pd(L-proline)₂ | Active catalyst source | google.comorganic-chemistry.org |

| Ligand | Tri-o-tolylphosphine | Stabilizes the palladium catalyst | google.com |

Amide Cross-Coupling for Indazole Derivatives

The formation of an amide bond is a cornerstone of medicinal chemistry. nih.gov For indazole derivatives, amide cross-coupling is frequently used to synthesize indazole-3-carboxamides. derpharmachemica.com This transformation typically involves activating the carboxylic acid group of an indazole-3-carboxylic acid and then reacting it with a primary or secondary amine. nih.govderpharmachemica.com

Commonly used coupling reagents include HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), HOBT (N-Hydroxybenzotriazole), and EDC.HCl ((3-Dimethylamino-propyl)-ethyl-carbodiimide). rsc.orgderpharmachemica.com These reagents facilitate the formation of an active ester intermediate, which then readily reacts with an amine to form the stable amide bond. derpharmachemica.com The reactions are often carried out in polar aprotic solvents like DMF in the presence of an organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). rsc.orgderpharmachemica.com This method has been used to generate extensive libraries of N-substituted indazole carboxamides for biological screening. nih.govnih.gov

Table 5: Common Reagents for Amide Cross-Coupling of Indazole Carboxylic Acids

| Reagent Type | Examples | Function | Reference |

|---|---|---|---|

| Coupling Agent | HATU, HOBT, EDC.HCl | Activates the carboxylic acid | rsc.orgderpharmachemica.com |

| Base | Triethylamine (TEA), DIPEA | Scavenges acid byproduct | rsc.orgderpharmachemica.com |

| Amine | Various aromatic and aliphatic amines | Nucleophile for amide bond formation | derpharmachemica.com |

In Vitro Biological Activity and Mechanistic Investigations

Anticancer Activity Studies

The evaluation of novel chemical entities for their anticancer potential is a foundational step in the drug discovery process. This typically involves screening the compound against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects. The indazole nucleus is a key pharmacophore found in several clinically approved anticancer agents.

Evaluation in Human Cancer Cell Lines (e.g., A59, K562, Hep-G2, MCF-7, HCT116)

The in vitro anticancer activity of indazole derivatives has been assessed across various human cancer cell lines, revealing a broad spectrum of efficacy. For instance, studies on different series of indazole compounds have demonstrated significant growth inhibitory activity against lung (A549), chronic myeloid leukemia (K562), hepatocellular carcinoma (Hep-G2), breast (MCF-7), and colorectal (HCT116) cancer cell lines. nih.govnih.gov

One study reported the synthesis of a series of 1H-indazole derivatives, with some compounds showing potent inhibitory activity against the K562 cell line, with IC₅₀ values in the low micromolar range. nih.gov Another research effort focusing on different substitutions on the indazole ring found that certain derivatives exhibited notable antiproliferative effects against MCF-7 and HCT116 cells. nih.gov While specific data for 1-(But-2-en-1-yl)-1H-indazol-6-amine is not detailed in these studies, the consistent activity of the indazole scaffold suggests its potential as a basis for effective anticancer agents. The antiproliferative activity of these related compounds underscores the importance of the indazole core in designing novel cancer therapeutics.

Table 1: Illustrative Antiproliferative Activity of Related Indazole Derivatives This table is representative of the types of data generated for indazole derivatives and does not represent specific results for this compound.

| Compound Series | Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Piperazine-Indazole Derivatives | K562 | ~5.15 µM | nih.gov |

| (E)-3,5-dimethoxystyryl Indazoles | MCF-7 | ~1.15 µM | nih.gov |

| (E)-3,5-dimethoxystyryl Indazoles | HCT116 | ~4.89 µM | nih.gov |

Mechanistic Insights into Antiproliferative Effects

Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. For many indazole derivatives, the primary mechanisms involve the induction of programmed cell death (apoptosis) and the inhibition of key cellular processes that are essential for tumor growth and metastasis.

Induction of Apoptosis (Caspase Activation, Bcl2 Family Modulation, p53/MDM2 Pathway)

Apoptosis is a critical pathway for eliminating cancerous cells. Many chemotherapeutic agents function by activating this intrinsic cell death program. Research has shown that certain indazole derivatives can effectively induce apoptosis in cancer cells. nih.gov This process is often mediated through the modulation of key regulatory proteins.

The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are central to the regulation of apoptosis. Studies on bioactive indazole compounds have demonstrated their ability to alter the balance of these proteins, for example, by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.gov This shift promotes the release of mitochondrial cytochrome c and subsequently activates the caspase cascade, a family of proteases that execute the apoptotic program. The activation of effector caspases, such as cleaved caspase-3, is a hallmark of apoptosis and has been observed following treatment with certain indazole derivatives. nih.gov

Furthermore, the p53 tumor suppressor pathway is a critical regulator of cell fate. The protein MDM2 (Mouse double minute 2 homolog) is a negative regulator of p53, targeting it for degradation. nih.gov Inhibition of the p53-MDM2 interaction can stabilize p53, leading to cell cycle arrest and apoptosis. nih.gov Some indazole-based compounds have been investigated for their potential to modulate the p53/MDM2 pathway, thereby activating p53-mediated apoptosis in cancer cells. nih.gov

Inhibition of Cellular Processes (Proliferation, Colony Formation, Migration, Invasion)

Beyond inducing apoptosis, effective anticancer agents often inhibit other cellular functions vital for tumor progression. In vitro assays have demonstrated that potent indazole derivatives can inhibit cell proliferation and the ability of cancer cells to form colonies, which is indicative of their potential to suppress tumorigenicity. nih.gov

Moreover, the processes of cell migration and invasion are fundamental to cancer metastasis, the primary cause of cancer-related mortality. Investigations have revealed that certain indazole compounds can significantly inhibit the migratory and invasive capabilities of cancer cells in vitro. nih.gov This suggests that such compounds may have the potential to not only control primary tumor growth but also to prevent the spread of cancer to distant organs.

Receptor and Enzyme Target Modulation

The biological effects of many drugs are mediated through their interaction with specific protein targets, such as receptors and enzymes. The indazole scaffold has proven to be a versatile template for designing inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular signaling pathways.

Protein Kinase Inhibition Profiles

Protein kinases play a central role in regulating cell growth, proliferation, differentiation, and survival. Their dysregulation is a common feature of many cancers, making them attractive targets for therapeutic intervention. The indazole core is present in several FDA-approved kinase inhibitors, highlighting its utility in this context. nih.gov

A wide range of indazole derivatives have been synthesized and profiled for their inhibitory activity against various protein kinases. nih.gov These include receptor tyrosine kinases (e.g., PDGFRα, FLT3) and serine/threonine kinases. nih.gov Structure-based design and scaffold morphing approaches have led to the development of 3-amino-1H-indazole derivatives that exhibit potent, nanomolar inhibition of specific kinases. nih.gov The ability to selectively target kinases that are mutated or overexpressed in certain cancers is a key strategy in targeted therapy. While a specific kinase inhibition profile for this compound is not available, the broader class of indazole compounds has demonstrated significant potential as inhibitors of numerous cancer-relevant kinases.

Table 2: Examples of Kinases Targeted by Indazole-Based Inhibitors This table illustrates the diversity of kinase targets for the general indazole scaffold and does not represent specific data for this compound.

| Kinase Target | Therapeutic Relevance | Reference |

|---|---|---|

| Polo-like kinase 4 (PLK4) | Centriole replication, mitosis | nih.gov |

| Pan-Pim kinases (Pim-1, Pim-2, Pim-3) | Cell survival and proliferation | nih.gov |

| FLT3, PDGFRα, Kit | Hematological malignancies, GIST | nih.gov |

| Casein kinase 2 (CK2) | Cell growth, proliferation, apoptosis | semanticscholar.org |

G-Protein Coupled Receptor (GPCR) Interactions

GPCRs are the largest family of membrane receptors and are the targets for a majority of drugs currently in clinical use. nih.gov They mediate cellular responses to a wide array of extracellular signals.

These receptors are key targets for neurological and psychiatric disorders.

Dopamine Receptors: Alterations in dopamine receptor binding are associated with behavioral supersensitivity in response to dopamine agonists. unc.edu

Serotonin (B10506) Receptors: The 5-HT receptors are involved in numerous physiological functions. Indazole analogues have been identified as potent 5-HT2 receptor agonists. nih.gov Multi-target ligands based on indazole and piperazine scaffolds have been designed to interact with dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors for potential use in treating schizophrenia. nih.govresearchgate.net

Imidazoline receptors are a class of receptors that are distinct from adrenergic receptors, although some ligands show affinity for both. Indazole derivatives have been synthesized and shown to be selective ligands for α2-adrenoceptors and/or I₁-imidazoline receptors. researchgate.net Other indazole analogues have demonstrated high selectivity for the I₂-imidazoline binding site. nih.gov

The glucagon receptor, a member of the GPCR family, plays a key role in regulating blood glucose levels. Antagonism of this receptor is a therapeutic strategy for type 2 diabetes. nih.gov Novel series of potent indazole- and indole-based glucagon receptor antagonists have been discovered and optimized. nih.govnih.gov

GPR120/GPR40 Agonism

There is no available data from in vitro studies to suggest or confirm that this compound acts as an agonist for the G-protein coupled receptors GPR120 or GPR40.

Other Enzyme and Protein Targets (e.g., COX-2, IDO1, Glucokinase, DNA Gyrase B)

No published research was found that specifically investigates the inhibitory or activating effects of this compound on the enzymes Cyclooxygenase-2 (COX-2), Indoleamine 2,3-dioxygenase 1 (IDO1), Glucokinase, or DNA Gyrase B. While some indazole derivatives have been explored as inhibitors of these targets, for instance as IDO1 inhibitors, this specific compound has not been a subject of such studies. nih.govresearchgate.net

Broader In Vitro Biological Activities

There are no specific reports on the in vitro anti-inflammatory effects of this compound. The broader class of indazole derivatives is known to possess anti-inflammatory properties, often linked to mechanisms like COX inhibition, but data for this particular molecule is absent from the current scientific literature. nih.govnih.gov

No studies documenting the in vitro antibacterial, antifungal, or antileishmanial activity of this compound were identified. Research into the antimicrobial potential of other indazole-containing compounds exists, but these findings cannot be specifically attributed to the subject of this article. longdom.orgnih.gov

Structure Activity Relationship Sar Studies

Impact of N1-Substitution (But-2-en-1-yl Moiety) on Biological Activity and Selectivity

The substitution at the N1 position of the indazole ring is a critical determinant of both potency and selectivity for various biological targets. The choice between N1 and N2 isomers is a foundational step in the design of indazole-based drugs, as the 1H-indazole tautomer is generally more thermodynamically stable. nih.govaustinpublishinggroup.com Methodologies for achieving highly selective N1-alkylation are crucial, often relying on thermodynamic control to favor the desired isomer over the kinetically favored N2 product. rsc.orgnih.gov

The N1 substituent directly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and conformational flexibility. In the case of 1-(But-2-en-1-yl)-1H-indazol-6-amine, the butenyl group confers several important characteristics:

Lipophilicity: The four-carbon chain increases the molecule's lipophilicity compared to an unsubstituted or N1-methylated indazole, which can enhance membrane permeability and access to hydrophobic binding pockets within target proteins.

Flexibility and Unsaturation: The sp2-hybridized carbons of the double bond introduce a degree of rigidity compared to a saturated butyl chain, while the single bonds allow for rotation. This specific conformation may be crucial for optimal orientation within a receptor's binding site. The presence of the double bond also offers a potential site for metabolic reactions.

Selectivity: In various indazole series, altering the N1-substituent has been shown to dramatically impact target selectivity. While direct data on the butenyl group is scarce, studies on similar scaffolds show that moving from small alkyl groups (e.g., methyl) to larger or more complex moieties can shift activity between different kinase families or receptor subtypes. rsc.org The selection of an N1-alkyl group is a key strategy for tuning the desired biological profile and avoiding off-target effects. rsc.org

Significance of the 6-Amino Group in Indazole-Based Pharmacophore Development

The 6-amino group is a well-established and vital component in the development of indazole-based pharmacophores, particularly for anticancer agents. researchgate.net Its presence provides a key interaction point that can significantly enhance binding affinity and confer activity.

Research on a series of 6-substituted aminoindazole derivatives has demonstrated the importance of this functional group. rsc.orgnih.gov The amino group can act as a hydrogen bond donor, forming critical interactions with amino acid residues in the active site of target enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) or various protein kinases. nih.govnih.gov

Furthermore, the 6-amino position serves as a versatile anchor for further chemical modification. Attaching different substituents to this amine can modulate the compound's potency and selectivity. For instance, in a study of N-substituted 6-aminoindazoles, derivatization with various benzyl (B1604629) groups led to compounds with potent anti-proliferative activity against human cancer cell lines. rsc.orgnih.gov The data clearly indicates that the 6-amino moiety is a privileged scaffold for generating potent and selective inhibitors.

The following table, adapted from studies on related 1,3-dimethyl-1H-indazol-6-amine derivatives, illustrates how substitutions on the 6-amino group impact anti-proliferative activity against the HCT116 human colorectal cancer cell line. rsc.orgnih.gov

| Compound | 6-Amino Substituent (R) | Anti-proliferative Activity (IC₅₀, µM) |

|---|---|---|

| 34 | Benzyl | 7.5 ± 2.1 |

| 35 | 3-Pyridylmethyl | 2.7 ± 1.5 |

| 36 | 4-Fluorobenzyl | 0.4 ± 0.3 |

| 37 | 2-Fluorobenzyl | 1.1 ± 0.6 |

This data underscores that while the 6-amino group is essential, its activity is profoundly influenced by the nature of the N-substituent, with electron-withdrawing or aromatic groups often enhancing potency.

Influence of Other Substituents on the Indazole Ring System on Efficacy and Target Binding

While the N1 and C6 positions are critical, substituents at other positions on the indazole ring can further refine the pharmacological profile of the molecule. Structure-activity relationship analyses of diverse indazole libraries reveal that even minor modifications at positions C3, C4, C5, or C7 can have a substantial impact on efficacy and target binding. nih.gov

For example, the introduction of a small alkyl group, such as methyl, at the C3 position has been shown to significantly enhance cytotoxic activity against cancer cells in some 6-aminoindazole series. rsc.orgnih.gov Conversely, removing the C3-methyl group often leads to a reduction in toxicity. rsc.org This suggests that the C3 position can be involved in crucial hydrophobic interactions within the target's binding pocket.

The table below, based on data from Hsieh et al. (2020), shows the effect of a C3-methyl group on the anti-proliferative activity of N-acetylated indazol-6-amines. rsc.org

| Compound | C3-Substituent | N1-Substituent | Anti-proliferative Activity (IC₅₀, µM) |

|---|---|---|---|

| 20 | H | Methyl | 26.7 ± 15.7 |

| 21 | Methyl | Methyl | > 50 |

In this specific comparison, the addition of a C3-methyl group surprisingly reduced activity, highlighting that the influence of substituents is context-dependent and relies on complex interplay with other groups on the indazole ring and the specific topology of the target protein. Similarly, substitutions at the C4 and C6 positions have been identified as crucial for the inhibition of enzymes like IDO1. nih.gov

Conformational Analysis and its Correlation with Observed Activities

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. The N1-but-2-en-1-yl group in this compound plays a significant role in defining the molecule's accessible conformations. The rotational freedom around the N1-C1' and C1'-C2' single bonds allows the butenyl moiety to adopt various spatial arrangements relative to the planar indazole ring.

While specific crystallographic or advanced computational studies for this compound are not available, research on other conformationally restricted indazole analogues has shown that limiting molecular flexibility can be a powerful strategy to enhance selectivity, for instance, between cannabinoid receptor subtypes CB1 and CB2. By designing ligands that are "pre-locked" into a bioactive shape for one receptor, binding to an alternative receptor that requires a different conformation can be significantly reduced. This principle suggests that the specific geometry of the N1-but-2-en-1-yl group is a key factor in determining the compound's selectivity profile.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Studies on various indazole derivatives have employed molecular docking to elucidate their mechanism of action against several biological targets.

Prediction of Ligand-Protein Interactions (Binding Affinities, Specific Residue Contacts)

Molecular docking simulations for indazole derivatives consistently reveal their potential to form key interactions within the binding sites of various enzymes and receptors. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-protein complex and are quantified by a calculated binding affinity or docking score.

For instance, studies on indazole analogs targeting enzymes like aromatase have shown strong binding affinities, with calculated energies often in the range of -7.0 to -8.0 kcal/mol. derpharmachemica.com These favorable binding energies are attributed to specific contacts with key amino acid residues. A common interaction pattern involves the indazole core forming hydrogen bonds with polar residues. For example, interactions with the NH1 and NH2 atoms of Arginine 115 (Arg115) are frequently observed. derpharmachemica.com Similarly, in studies targeting Glycogen synthase kinase-3 beta (GSK-3β), docking analyses have highlighted the importance of interactions with residues such as Valine 135 (Val135), Glutamine 185 (Gln185), Arginine 141 (Arg141), and Aspartic acid 200 (Asp200). researchgate.net

In the case of vascular endothelial growth factor receptor 2 (VEGFR2), a key target in angiogenesis, arylsulphonyl indazole derivatives have been shown to interact significantly with Cysteine 919 (Cys919) in the kinase domain. nih.gov The specific interactions and calculated binding energies for a selection of indazole derivatives against various protein targets are summarized in the table below.

| Indazole Derivative Class | Protein Target | Reported Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Substituted Indazoles | Aromatase | -7.7 to -8.0 | Arg115, Met374, Thr310, Leu372, Leu477 | derpharmachemica.com |

| 5-Substituted-1H-indazoles | GSK-3β | Not explicitly stated in kcal/mol | Val135, Gln185, Arg141, Asp200 | researchgate.net |

| Arylsulphonyl Indazoles | VEGFR2 Kinase | -36.5 to -66.5 (Total Interaction Energy) | Cys919, Phe918, Glu917, Thr916 | nih.gov |

| 5-Aminoindazole derivatives | SAH/MTAN | Not explicitly stated in kcal/mol | Asp197, Phe151, Ile152, Glu172, Met173 | nih.gov |

| 3-Carboxamide Indazoles | Renal Cancer-related Protein (PDB: 6FEW) | High Binding Energy (specific values vary) | Not explicitly detailed | nih.govresearchgate.net |

Characterization of Target Enzyme/Receptor Binding Sites

Docking studies not only predict how a ligand might bind but also provide a detailed characterization of the binding site itself. For the indazole scaffold, these studies have identified key features of target active sites that are conducive to binding.

The binding pocket of the VEGFR2 kinase, for example, accommodates indazole derivatives through a series of hydrophobic and hydrogen bonding interactions. nih.gov The hinge region, a flexible loop connecting the N- and C-lobes of the kinase, is a critical area for binding, with residues like Cys919 often forming a crucial hydrogen bond with the indazole core. nih.gov The pocket also contains hydrophobic residues like Phenylalanine 918 (Phe918) that contribute to the stability of the complex. nih.gov

In studies targeting S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN), a key enzyme in bacterial quorum sensing, the active site is characterized by a set of conserved amino acids. nih.gov Docking of indazole compounds has revealed that residues such as Aspartic acid 197 (Asp197), Phenylalanine 151 (Phe151), Isoleucine 152 (Ile152), Glutamic acid 172 (Glu172), and Methionine 173 (Met173) are consistently involved in the binding of these inhibitors. nih.gov The specific shape, volume, and electrostatic potential of these binding sites are crucial determinants of binding affinity and selectivity for different indazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

2D-QSAR Modeling

2D-QSAR models correlate biological activity with molecular descriptors that are calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties like logP (lipophilicity), molecular weight, and molar refractivity, as well as topological indices that describe molecular branching and shape.

3D-QSAR Modeling

3D-QSAR methods take the three-dimensional structure of molecules into account. These models require the alignment of a set of molecules and calculate steric and electrostatic fields around them. The variations in these fields are then correlated with changes in biological activity.

Several 3D-QSAR studies have been performed on indazole derivatives, providing detailed insights into their pharmacophoric features. nih.govresearchgate.net In a study on indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors, Field and Gaussian-based 3D-QSAR models were developed. nih.gov The resulting steric and electrostatic contour maps provided a structural framework for designing new inhibitors, indicating regions where bulky groups would be favorable (steric) and where positive or negative electrostatic potential would enhance activity. nih.gov Similarly, for GSK-3β inhibitors, 3D-QSAR models highlighted the importance of electrostatic potential and hydrophobicity at specific points in space around the aligned molecules. researchgate.net These models help visualize the key features required for a molecule to interact effectively with its target.

Model Validation and Predictive Accuracy Assessment

A crucial step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. Both internal and external validation techniques are employed.

Internal validation often uses the leave-one-out (LOO) cross-validation method, which generates a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model. External validation involves using the model to predict the activity of a set of compounds (the test set) that was not used in the model's development. The predictive accuracy is often assessed by the predictive r² (pred_r²).

QSAR models developed for indazole derivatives have demonstrated strong statistical validity. For instance, a 2D-QSAR model for TTK inhibitors showed a high correlation coefficient (r²) of 0.9512, an internal cross-validation coefficient (q²) of 0.8998, and an external validation coefficient (pred_r²) of 0.8661. growingscience.com A 3D-QSAR model for the same target also showed a high q² of 0.9132. growingscience.com These statistical metrics indicate that the models are not only good at explaining the variance in the training data but are also highly predictive for new compounds.

| Indazole Derivative Series | QSAR Model Type | Correlation Coefficient (r²) | Cross-validation Coefficient (q²) | Predictive r² (pred_r²) | Reference |

|---|---|---|---|---|---|

| TTK Inhibitors | 2D-QSAR (MLR) | 0.9512 | 0.8998 | 0.8661 | growingscience.com |

| TTK Inhibitors | 3D-QSAR (kNN) | Not reported | 0.9132 | Not reported | growingscience.com |

| SAH/MTAN Inhibitors | 2D/3D-QSAR | 0.852 (R²) | 0.781 (Q²) | 0.685 | nih.gov |

| HIF-1α Inhibitors | 3D-QSAR | Good statistical measures reported | Good statistical measures reported | Excellent predictive ability reported | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a compound like 1-(But-2-en-1-yl)-1H-indazol-6-amine, MD simulations would typically be employed to understand how it interacts with a biological target, such as a protein, providing insights into the stability and dynamics of the potential complex.

Analysis of Ligand-Protein Complex Stability and Conformational Dynamics

To assess the stability of this compound when bound to a protein, researchers would place the docked ligand-protein system in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation would track the atomic coordinates over a set period, often hundreds of nanoseconds.

The stability of this complex is crucial for its potential as a drug candidate. A stable interaction, often characterized by consistent hydrogen bonds and other non-covalent interactions, suggests the compound may effectively modulate the protein's function. The simulation would reveal the dynamic behavior of the compound within the binding pocket, showing key amino acid interactions and how the compound's conformation might adapt to the protein's structure. Studies on other indazole derivatives have used MD simulations to confirm the stability of their binding modes within the active sites of enzymes like Cyclooxygenase-2 (COX-2).

Trajectory Analysis (RMSD, RMSF, RoG, SASA)

The data generated from an MD simulation (the trajectory) is analyzed using several metrics to quantify the stability and dynamics of the system.

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A low and stable RMSD value for both the protein and the ligand would indicate that the complex is stable and has reached equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue in the protein. It quantifies the flexibility of different parts of the protein. High RMSF values in loop regions are common, but significant fluctuations in the binding site residues could indicate instability. The analysis would focus on the residues interacting with this compound to see if the binding induces or reduces flexibility.

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational changes in the protein or how the ligand is buried within the binding pocket.

While specific values for this compound are not available, a hypothetical trajectory analysis for a stable complex would show the following trends:

| Metric | Expected Value/Trend for a Stable Complex |

| RMSD (Protein) | Plateauing at a low value (e.g., < 3 Å) |

| RMSD (Ligand) | Stable fluctuations within the binding pocket |

| RMSF | Low fluctuations for binding site residues |

| RoG | Consistent and stable value |

| SASA | Stable value, potentially decreasing if the ligand induces a more compact conformation |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations would provide fundamental insights into its electronic properties, reactivity, and the nature of its chemical bonds. Such studies have been performed on various indazole derivatives to understand their physicochemical properties.

Electronic Properties (e.g., HOMO-LUMO Energy Gaps)

DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

| Parameter | Significance |

| EHOMO | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) and Mulliken Charges

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps identify the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, an MEP map would highlight the nitrogen atoms of the indazole ring and the amine group as potential sites for hydrogen bonding and nucleophilic interactions.

Mulliken Charges: This analysis calculates the partial charge on each atom in the molecule. It provides a quantitative measure of the electron distribution. Atoms with more negative charges are prone to donating electrons, while those with positive charges are susceptible to nucleophilic attack. This data helps in understanding intermolecular interactions, particularly with protein residues.

In Silico Prediction of Pharmacokinetic Attributes (ADMET)

In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. These predictions are essential in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. Various online servers and software packages are available for these predictions.

For this compound, a typical ADMET profile would assess parameters such as:

| ADMET Property | Parameter | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed through the gut. |

| Caco-2 Permeability | An in vitro model for predicting intestinal absorption. | |

| Blood-Brain Barrier (BBB) Penetration | Predicts if the compound can cross into the central nervous system. | |

| Distribution | Plasma Protein Binding (PPB) | High binding can limit the free concentration of the drug available to act. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts if the compound inhibits major metabolic enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions. |

| Excretion | Total Clearance | Predicts the rate at which the drug is removed from the body. |

| Toxicity | AMES Toxicity | Predicts mutagenic potential. |

| hERG Inhibition | Predicts the risk of cardiotoxicity. |

These in silico tools help prioritize compounds for further experimental testing by flagging potential liabilities early in the research process.

Computational Assessment of Absorption and Solubility

One of the key parameters in this assessment is the topological polar surface area (TPSA), which is a good indicator of a molecule's ability to permeate cell membranes. A lower TPSA is generally associated with better membrane permeability. Another important factor is the octanol-water partition coefficient (LogP), which measures the lipophilicity of a compound. An optimal LogP range is crucial for a balance between solubility in aqueous environments (like the gastrointestinal tract) and lipid membranes (for absorption).

Interactive Data Table: Predicted Absorption and Solubility Parameters

| Molecular Descriptor | Predicted Value | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | ~44 Ų | Indicates good potential for cell membrane permeability. |

| Octanol-Water Partition Coefficient (LogP) | ~2.4 | Suggests a balance between hydrophilicity and lipophilicity, favorable for absorption. |

| Number of Rotatable Bonds | ~3 | A lower number of rotatable bonds is generally associated with better oral bioavailability. |

Drug-Likeness and Compliance with Pharmaceutical Rules (e.g., Lipinski's Rule of Five)

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. Several empirical rules have been developed to assess drug-likeness, with Lipinski's Rule of Five being the most widely recognized. This rule establishes four simple physicochemical parameters to predict poor oral absorption or permeation.

According to Lipinski's Rule of Five, an orally active drug candidate should generally not violate more than one of the following criteria:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular weight (MW) of less than 500 daltons.

An octanol-water partition coefficient (LogP) not greater than 5.

Computational analysis of this compound indicates that it fully complies with Lipinski's Rule of Five. The molecule has one hydrogen bond donor (the amine group) and three hydrogen bond acceptors (the nitrogen atoms in the indazole ring and the amine group). Its molecular weight is approximately 187.25 g/mol , and as previously mentioned, its predicted LogP is well within the acceptable range.

Interactive Data Table: Lipinski's Rule of Five Analysis

| Lipinski's Rule Parameter | Predicted Value for this compound | Rule of Five Guideline | Compliance |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | Yes |

| Molecular Weight (MW) | ~187.25 g/mol | < 500 | Yes |

| LogP | ~2.4 | ≤ 5 | Yes |

The adherence of this compound to these established pharmaceutical rules suggests that the compound possesses a favorable drug-like profile. These computational findings provide a strong rationale for its consideration in further preclinical development as a potential therapeutic agent.

Future Research Directions and Therapeutic Potential

Rational Design and Synthesis of Advanced N1-But-2-en-1-yl-1H-indazol-6-amine Analogs for Optimized Activity

The rational design of advanced analogs of 1-(but-2-en-1-yl)-1H-indazol-6-amine is a critical step toward optimizing its potential therapeutic activity. This process involves systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. A key strategy in this endeavor is the application of a fragment-based approach, which has proven successful in the development of other indazole-based inhibitors. nih.govnih.gov

One area of focus for analog design is the modification of the N1-but-2-en-1-yl group. While this substituent is a defining feature of the lead compound, its impact on biological activity is yet to be fully elucidated. Structure-activity relationship (SAR) studies could explore variations in the length and saturation of the alkyl chain, as well as the introduction of different functional groups. For instance, the synthesis of analogs with alternative alkenyl or alkyl groups at the N1 position could reveal crucial insights into the steric and electronic requirements for optimal target engagement. researchgate.net

Furthermore, substitutions on the indazole ring and the 6-amino group present additional opportunities for optimization. The synthesis of derivatives with various substituents at different positions of the indazole core can lead to compounds with improved biological profiles. rsc.org For example, the introduction of hydrophilic or hydrophobic moieties could modulate the compound's solubility and cell permeability. rsc.org The synthesis of these advanced analogs would likely follow established synthetic routes for N1-alkylated indazoles, which often involve the reaction of the parent 1H-indazol-6-amine with an appropriate alkyl halide under basic conditions. researchgate.net

| Analog Series | Modification Strategy | Potential Improvement |

| N1-Alkyl Analogs | Varying the length and branching of the alkyl chain | Enhanced binding affinity and selectivity |

| Indazole Ring Analogs | Introduction of substituents (e.g., halogens, methoxy (B1213986) groups) at various positions | Improved pharmacokinetic properties (ADME) |

| 6-Amino Group Analogs | Acylation or alkylation of the amino group | Modulation of target interaction and cellular uptake |

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The indazole nucleus is a versatile pharmacophore known to interact with a wide range of biological targets. nih.govnih.gov While many indazole derivatives have been investigated as kinase inhibitors, the full spectrum of potential targets for this compound and its analogs remains to be explored. nih.govresearchgate.net A comprehensive screening of this compound against a panel of kinases and other relevant biological targets could uncover novel mechanisms of action.

For instance, various indazole derivatives have shown inhibitory activity against kinases such as VEGFR-2, EGFR, and ALK1, which are implicated in cancer progression. researchgate.net Additionally, some indazole-containing compounds have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion by tumors. rsc.org Given the structural similarities, it is plausible that this compound or its derivatives could also modulate the activity of these or other undiscovered targets.

Further investigation into the compound's mechanism of action could involve cell-based assays to determine its effects on cellular processes such as proliferation, apoptosis, and cell cycle progression. researchgate.netrsc.org Techniques like differential proteomics and transcriptomics could help identify cellular pathways that are modulated by the compound, providing clues to its molecular targets.

| Potential Target Class | Examples | Therapeutic Relevance |

| Protein Kinases | VEGFR, EGFR, ALK, Pim kinases | Cancer, Inflammation |

| Immune Checkpoints | IDO1 | Cancer Immunotherapy |

| Other Enzymes | DNA Gyrase, PARP | Infectious Diseases, Cancer |

| Receptors | Serotonin (B10506) Receptors | Neurological Disorders |

Integration of Cutting-Edge Computational and Experimental Methodologies for Lead Optimization

The integration of computational and experimental approaches is paramount for the efficient lead optimization of this compound. nih.gov In silico methods, such as molecular docking and molecular dynamics (MD) simulations, can provide valuable insights into the binding modes of the compound and its analogs with potential biological targets. researchgate.net These computational studies can guide the rational design of new derivatives with improved binding affinities and selectivities. nih.gov

For example, if a specific kinase is identified as a target, a homology model of the kinase's binding site can be generated. Docking studies can then be performed to predict how different analogs of this compound would interact with the key amino acid residues in the active site. researchgate.net This information can be used to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Experimental validation of the computational predictions is a crucial subsequent step. This involves the synthesis of the designed analogs and their evaluation in biochemical and cell-based assays. dntb.gov.ua High-throughput screening (HTS) techniques can be employed to rapidly assess the activity of a large number of compounds. The experimental data can then be used to refine the computational models, creating a feedback loop that accelerates the lead optimization process. nih.gov

| Methodology | Application in Lead Optimization | Expected Outcome |

| Molecular Docking | Predicting binding modes and affinities of analogs | Prioritization of synthetic targets |

| Molecular Dynamics Simulations | Assessing the stability of ligand-protein complexes | Understanding dynamic interactions and guiding analog design |

| QSAR Modeling | Establishing relationships between chemical structure and biological activity | Predicting the activity of unsynthesized compounds |

| High-Throughput Screening | Rapidly evaluating the biological activity of synthesized analogs | Identification of potent and selective lead compounds |

Role as a Promising Lead Compound for Specific Therapeutic Applications

Based on the known biological activities of related 6-aminoindazole derivatives, this compound holds promise as a lead compound for the development of novel therapeutics, particularly in the field of oncology. researchgate.net The 6-aminoindazole core is a key structural feature in several potent anti-cancer agents, and the unique N1-but-2-en-1-yl substituent may confer novel pharmacological properties. researchgate.net

One potential therapeutic application is in the treatment of cancers that are dependent on specific kinase signaling pathways. Many indazole-based compounds have demonstrated potent inhibitory effects on various kinases involved in tumor growth and angiogenesis. nih.gov Further research could focus on evaluating the efficacy of this compound and its optimized analogs in preclinical cancer models.

Beyond cancer, the diverse biological activities associated with the indazole scaffold suggest that this compound could be explored for other therapeutic applications. For example, some indazole derivatives have shown anti-inflammatory, antibacterial, and antiviral activities. nih.gov Therefore, a broad biological screening of this compound could reveal its potential in treating a range of diseases. The journey from a promising lead compound to a clinically approved drug is long and challenging, but the unique chemical structure of this compound warrants further investigation into its therapeutic potential.

| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence from Related Compounds |

| Oncology | Inhibition of protein kinases (e.g., VEGFR, EGFR), IDO1 inhibition | Numerous 6-aminoindazole derivatives show potent anticancer activity. researchgate.netrsc.org |

| Inflammatory Diseases | Inhibition of inflammatory mediators | Indazole derivatives have demonstrated anti-inflammatory properties. nih.gov |

| Infectious Diseases | Inhibition of microbial enzymes (e.g., DNA gyrase) | Some indazole compounds exhibit antibacterial activity. researchgate.net |

| Neurological Disorders | Modulation of neurotransmitter receptors | Certain indazole derivatives act on serotonin receptors. nih.gov |

Q & A

Basic: What are the recommended methods for synthesizing 1-(But-2-en-1-yl)-1H-indazol-6-amine, and how can its purity be validated?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1H-indazol-6-amine can react with 3-butenyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the but-2-en-1-yl group . Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm molecular mass. Residual solvents should be quantified via GC-MS, and structural confirmation via -/-NMR (e.g., characteristic vinyl proton signals at δ 5.2–5.8 ppm) .

Basic: How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is ideal. Crystallize the compound in a solvent like methanol/water (slow evaporation). Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) ensures resolution. Use SHELXT for space-group determination and SHELXL for refinement, leveraging constraints for disordered moieties (e.g., but-2-en-1-yl group) . Validate refinement with R-factor convergence (<5%) and check for Twinning with PLATON .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Methodological Answer:

Contradictions often arise from assay conditions (e.g., cell line variability, RANKL/M-CSF concentrations in osteoclast studies ). Validate by:

- Replicating assays with standardized protocols (e.g., identical passage numbers for cells).

- Testing metabolite stability (e.g., CYP450 liver microsome assays) to rule out degradation.

- Comparing structural analogs (e.g., 6-Bromo-1H-indazol-4-amine ) to identify substituent-specific effects.

Use statistical tools like ANOVA with post-hoc tests to quantify variability .

Advanced: What computational methods are effective for predicting the binding interactions of this compound with kinase targets?

Methodological Answer:

Perform molecular docking (AutoDock Vina, Schrödinger Suite) using high-resolution kinase structures (PDB: e.g., 4AOF for JAK2). Optimize ligand geometry with Gaussian09 (DFT/B3LYP/6-31G*). Validate docking poses with molecular dynamics (GROMACS, 100 ns simulations) to assess binding stability. Key interactions: indazole N1 with kinase hinge region, but-2-en-1-yl group in hydrophobic pockets . Cross-validate with SPR (surface plasmon resonance) for kinetic binding data.

Basic: What spectroscopic techniques are critical for characterizing the stereochemistry of the but-2-en-1-yl substituent?

Methodological Answer:

- NMR : -NMR coupling constants ( for trans vinyl protons).

- IR : C=C stretch at ~1650 cm⁻¹.

- CD Spectroscopy : For chiral derivatives, compare experimental CD spectra with DFT-simulated spectra.

- NOESY : Confirm spatial proximity of vinyl protons to indazole protons .

Advanced: How can synthetic routes be optimized to minimize byproducts like N7-alkylated isomers?

Methodological Answer:

- Regioselective Alkylation : Use bulky bases (e.g., DBU) to favor N1- over N7-alkylation .

- Protecting Groups : Temporarily protect the indazole NH with Boc, then deprotect post-alkylation.

- Microwave Synthesis : Reduce reaction time (e.g., 30 min at 100°C) to suppress isomerization.

Monitor reaction progress with TLC (silica, ethyl acetate/hexane) and isolate via flash chromatography .

Basic: What in vitro assays are recommended for initial evaluation of its osteoclastogenesis inhibition potential?

Methodological Answer:

- TRAP Staining : Quantify tartrate-resistant acid phosphatase in RANKL-induced osteoclasts (RAW264.7 cells) .

- Pit Formation Assay : Seed osteoclasts on hydroxyapatite plates; measure resorption pits via microscopy.

- Cytokine Profiling : ELISA for IL-6/TNF-α to assess anti-inflammatory effects.

Use IC₅₀ values from dose-response curves (GraphPad Prism) .

Advanced: How can researchers address poor aqueous solubility during in vivo pharmacokinetic studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the indazole NH group.

- Nanoformulation : Use PLGA nanoparticles (sonication/emulsion methods) to enhance bioavailability.

- Co-solvents : Administer in 10% DMSO/90% PEG400 for improved solubility . Validate solubility via shake-flask method (UV-Vis at λ_max) .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification.

- Waste Disposal : Neutralize acidic/basic residues before disposal.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced: How can cryo-EM or XFEL be applied to study its interaction with transient protein targets?

Methodological Answer:

- Cryo-EM : Flash-freeze protein-ligand complexes (vitrification) to capture high-resolution (2.5–3.5 Å) structures of flexible targets (e.g., GPCRs).

- XFEL : Use serial femtosecond crystallography to study light-sensitive interactions (e.g., photodegradation pathways).

Data processing via RELION or PHENIX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.